1H-Indole-1-carboxylic acid, 3-methyl-
Description
Significance of Indole-Based Scaffolds in Chemical Sciences
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its structural importance is underscored by its presence in a multitude of natural products, alkaloids, and essential biomolecules. nih.govmdpi.com This versatile building block is recognized for its capacity to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govnih.gov
The broad-ranging biological potential of indole derivatives has led to their development as therapeutic agents across numerous disease areas. mdpi.comnih.gov Research in the last five years has highlighted their roles in:
Cancer Treatment: Several indole-based compounds function as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division in cancerous cells. mdpi.comeurekaselect.com
Infectious Disease Management: The indole scaffold is a key component in compounds developed to combat drug-resistant pathogens. mdpi.comnih.gov
Anti-inflammatory Therapies: Derivatives have been explored for their potential to manage inflammation. nih.gov
Metabolic Disorders: Indole compounds offer promising therapeutic options for chronic diseases such as diabetes and hypertension. mdpi.comnih.gov
Neurodegenerative Diseases: The structural framework is central to research on treatments for conditions like Alzheimer's disease. nih.govnih.gov
The success of the indole scaffold is evident in the number of FDA-approved drugs that incorporate this structure, demonstrating its value in creating effective and safe medicines. mdpi.com The ability to readily modify the indole ring with various substituents allows chemists to fine-tune the biological activity of these compounds, paving the way for the discovery of novel drugs with improved efficacy. researchgate.netmdpi.com
Overview of Methylindolecarboxylic Acids as Research Targets
Within the broad class of indole derivatives, those containing both methyl and carboxylic acid functionalities, such as 1H-Indole-1-carboxylic acid, 3-methyl-, are specific subjects of research. The presence of the carboxylic acid group can significantly influence a molecule's physicochemical properties, including its solubility and ability to interact with biological targets. drughunter.com Meanwhile, the methyl group can affect metabolic stability and binding affinity.
Academic research into methylindolecarboxylic acids and their esters focuses heavily on synthesis and biological evaluation. Scientists develop novel synthetic routes to create libraries of these compounds for screening against various therapeutic targets. For instance, research has demonstrated the synthesis of N-substituted 1H-indole-3-carboxylic acid derivatives through methods like copper(I)-catalyzed intramolecular amination, a process that is efficient and avoids the need for an inert atmosphere. acs.org Other studies focus on creating complex derivatives, such as 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, through domino synthesis strategies. mdpi.com
The biological activities of these compounds are diverse. A series of indole-1-carboxylic acid aryl esters were synthesized and shown to have significant inhibitory effects on marine fouling organisms, including seaweeds and barnacle larvae, highlighting their potential as antifouling agents. researchgate.net In the field of infectious disease, derivatives of 6-bromo-1H-indole have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov Inhibiting this enzyme can enhance the sensitivity of bacteria to existing antibiotics. nih.gov These examples underscore the role of methylindolecarboxylic acids as versatile research targets for developing new molecules with valuable biological and chemical properties.
Interactive Data Table: Research on Methylindolecarboxylic Acid Derivatives
| Compound Class/Derivative | Research Focus | Key Finding/Application | Reference |
|---|---|---|---|
| Indole-1-carboxylic acid aryl esters | Synthesis and Biological Activity | Demonstrated outstanding antifouling potency against marine organisms. | researchgate.net |
| N-Substituted 1H-indole-3-carboxylic acid derivatives | Synthetic Method Development | An efficient synthesis via copper(I)-catalyzed intramolecular C-N bond formation was developed. | acs.org |
| Methyl 1-methyl-1H-indole-3-carboxylate | Synthesis and Crystallography | Synthesized from 1-methyl-1H-indole-3-carboxylic acid; crystal structure analyzed. | researchgate.net |
| 1,2,5-Trisubstituted 1H-indole-3-carboxylic esters | Synthetic Method Development | A new domino synthesis approach using a [3+2] cyclization strategy was established. | mdpi.com |
| 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) | Synthesis of Bacterial Enzyme Inhibitors | Developed as a selective inhibitor of bacterial cystathionine γ-lyase to potentiate antibiotics. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-methylindole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-6-11(10(12)13)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXDZTZYZCUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388951 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-64-2 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 1 Carboxylic Acid, 3 Methyl and Analogues
Direct Synthesis Strategies for 1H-Indole-1-carboxylic Acid, 3-Methyl-
Direct synthesis strategies involve the introduction of the carboxylic acid or ester functionality at the N1 position of the 3-methylindole (B30407) scaffold in one of the final steps. These methods are often valued for their straightforwardness and efficiency.
Carboxylation and Esterification Routes
The most direct route to 1H-Indole-1-carboxylic acid, 3-methyl- and its esters involves the N-carboxylation of 3-methylindole. This is typically achieved by reacting the deprotonated indole (B1671886) with a suitable carboxylating agent. For instance, the synthesis of tert-butyl 3-methyl-1H-indole-1-carboxylate can be accomplished by treating 3-methylindole with a strong base, such as sodium hydride, to form the indolide anion, which is then quenched with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This method provides direct access to the N-protected indole, which is a stable ester derivative.
Similarly, the synthesis of other esters, such as methyl or ethyl esters, can be achieved using the corresponding chloroformates (e.g., methyl chloroformate or ethyl chloroformate) as the electrophile.
Alternatively, if the carboxylic acid itself is the target, it can be synthesized and then esterified. While the direct synthesis of 1-methyl-1H-indole-3-carboxylic acid is a different isomer, the esterification method reported for it provides a relevant procedural analogue. In this synthesis, 1-methyl-1H-indole-3-carboxylic acid is reacted with methanol (B129727) to yield the corresponding methyl ester, demonstrating a classic Fischer esterification approach that can be applied to the title compound. researchgate.net
Table 1: Examples of Direct N-Carboxylation/Esterification of 3-Methylindole
| Starting Material | Reagent | Product |
| 3-Methylindole | Di-tert-butyl dicarbonate (Boc₂O) / Base | tert-Butyl 3-methyl-1H-indole-1-carboxylate |
| 3-Methylindole | Methyl Chloroformate / Base | Methyl 3-methyl-1H-indole-1-carboxylate |
| 3-Methyl-1H-indole-1-carboxylic acid | Methanol / Acid Catalyst | Methyl 3-methyl-1H-indole-1-carboxylate |
Approaches from Precursor Indole Derivatives
Synthesizing the target compound from pre-existing indole derivatives offers a versatile approach, allowing for the introduction of the N1-carboxylic acid group at a later stage of a synthetic sequence. This strategy is particularly useful when the precursor indole is more readily available or when other transformations on the indole ring are required first.
Furthermore, various functionalized indoles can serve as precursors. The synthesis of indole-3-carboxaldehydes, for instance, is well-established through methods like the Vilsmeier-Haack reaction. orgsyn.org While this functionalizes the C3 position, it highlights the principle of building complexity on the indole core. A synthetic route could hypothetically involve a precursor with functionality at both the N1 and C3 positions, where the N1-substituent is a protecting group that can be cleaved and replaced with a carboxyl group.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis provides powerful and often elegant solutions for the synthesis of complex molecules, including indole derivatives. Catalytic cycles involving metals like copper, cobalt, and palladium enable bond formations that are otherwise difficult to achieve, often with high selectivity and efficiency.
Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions
Copper-catalyzed reactions have become a cornerstone for the construction of C-C and C-N bonds. In the context of synthesizing indole analogues, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions offer a powerful method for building the indole core itself, leading to functionalized products such as indole-3-carboxylic esters.
One such method involves a one-pot synthesis starting from arylboronic acids and ester (Z)-3-aminoacrylates. rsc.org This process proceeds through a copper(II)-catalyzed sequential Chan–Lam N-arylation followed by an intramolecular oxidative cross-dehydrogenative coupling. The reaction is typically catalyzed by Cu(OAc)₂, often in the presence of a ligand like tri-tert-butylphosphine (B79228) tetrafluoroborate, an additive such as myristic acid, and an oxidant. rsc.org This strategy does not directly produce 1H-Indole-1-carboxylic acid, 3-methyl-, but rather provides access to a range of multi-substituted indole-3-carboxylic ester analogues by varying the starting arylboronic acid and aminoacrylate. rsc.org
Table 2: Synthesis of Indole-3-Carboxylic Ester Analogues via Copper-Catalyzed CDC
| Arylboronic Acid | (Z)-3-Aminoacrylate Ester | Catalyst System | Product |
| Phenylboronic acid | Ethyl (Z)-3-aminobut-2-enoate | Cu(OAc)₂, ᵗBu₃P·HBF₄, Myristic Acid, KMnO₄ | Ethyl 2-methyl-1H-indole-3-carboxylate |
| 4-Methylphenylboronic acid | Ethyl (Z)-3-aminobut-2-enoate | Cu(OAc)₂, ᵗBu₃P·HBF₄, Myristic Acid, KMnO₄ | Ethyl 5-methyl-2-methyl-1H-indole-3-carboxylate |
| 4-Methoxyphenylboronic acid | Ethyl (Z)-3-aminobut-2-enoate | Cu(OAc)₂, ᵗBu₃P·HBF₄, Myristic Acid, KMnO₄ | Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate |
Data synthesized from the methodology described in the source. rsc.org
Copper(I)-Catalyzed Intramolecular C-N Bond Formation
The formation of the indole ring via an intramolecular C-N bond closure is a classic and powerful strategy. Copper(I) catalysts are particularly effective in promoting such cyclizations. A notable example is the one-pot tandem synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org
This process involves a sequence of an Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. The reaction is typically catalyzed by a copper(I) source, such as CuI, in the presence of a suitable ligand (e.g., Johnphos), a base like KHCO₃, and a high-boiling solvent like DMSO at elevated temperatures. organic-chemistry.org This methodology is highly versatile, tolerating a wide range of functional groups on both the aryl iodide and the enamine partner, thus enabling the synthesis of a diverse library of substituted indole analogues. While this method constructs the indole ring rather than functionalizing a pre-existing one, it represents a key transition metal-catalyzed approach to indole scaffolds that could be adapted to produce precursors for the title compound. organic-chemistry.org
Cobalt-Catalyzed Reductive C–H Alkylation of Indoles with Carboxylic Acids
Cobalt catalysis has emerged as a cost-effective and efficient alternative to precious metal catalysis for C-H functionalization reactions. A significant development is the direct C-H alkylation of indoles using carboxylic acids, which are stable and readily available reagents. rsc.orgrsc.orgresearchgate.net
This transformation is achieved using a catalytic system that combines a cobalt source, such as Co(acac)₃, and a phosphine (B1218219) ligand, like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), with molecular hydrogen as the reductant. rsc.orgrsc.org The reaction is believed to proceed via the in-situ formation of an aldehyde from the carboxylic acid, which then participates in the alkylation process. rsc.orgrsc.org
While this method has been primarily demonstrated for the C3 alkylation of indoles, it has also been successfully applied to the C2 position of 3-methyl-1H-indole, yielding an alkenylated analogue. rsc.orgrsc.orgresearchgate.net This demonstrates the potential of cobalt catalysis to functionalize the 3-methylindole core at positions other than the nitrogen atom, providing access to a different class of analogues.
Table 3: Cobalt-Catalyzed C-H Functionalization of Indole Derivatives
| Indole Substrate | Carboxylic Acid | Catalyst System | Product Type |
| 2-Methyl-1H-indole | Acetic acid | Co(acac)₃ / Triphos / Al(OTf)₃ | C3-Alkylated Indole |
| 2-Methyl-1H-indole | Phenylacetic acid | Co(acac)₃ / Triphos / Al(OTf)₃ | C3-Alkylated Indole |
| 3-Methyl-1H-indole | Various | Co(acac)₃ / Triphos / Al(OTf)₃ | C2-Alkenylated Indole |
Data based on findings from the cited research. rsc.orgrsc.orgresearchgate.net
Classical and Advanced Indole Synthesis Adaptations
The formation of the indole core is a critical step, and several named reactions in organic chemistry have been adapted for the synthesis of 3-methylindoles. The subsequent introduction of the 1-carboxylic acid moiety is then typically achieved through N-functionalization.
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com The general method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com
To synthesize the 3-methylindole core, which is the precursor to 1H-Indole-1-carboxylic acid, 3-methyl-, acetone (B3395972) is commonly used as the ketone reactant. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions to form the indole ring with the elimination of ammonia. byjus.comnih.gov
The general reaction is as follows:
Step 1: Phenylhydrazone formation: Phenylhydrazine reacts with acetone to form acetone phenylhydrazone.
Step 2: Acid-catalyzed cyclization: The phenylhydrazone is treated with an acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) and heated to induce cyclization and aromatization to yield 3-methylindole (also known as skatole). wikipedia.orgnih.gov
Once 3-methylindole is obtained, the 1-carboxylic acid group can be introduced via N-carboxylation. This is typically achieved by treating the 3-methylindole with a strong base to deprotonate the indole nitrogen, followed by quenching with carbon dioxide (CO₂). researchgate.net The use of a strong base like lithium tert-butoxide (LiOtBu) has been reported for the direct carboxylation of unprotected indoles with CO₂ at atmospheric pressure. researchgate.net
Table 1: Reaction Conditions for Fischer Indole Synthesis of 3-Methylindole
| Reactants | Catalyst | Solvent | Temperature | Product |
| Phenylhydrazine, Acetone | Polyphosphoric acid | - | High | 3-Methylindole |
| Phenylhydrazine, Acetone | Zinc chloride (ZnCl₂) | - | High | 3-Methylindole |
| Phenylhydrazine, Acetone | Acetic acid | Acetic acid | Reflux | 3-Methylindole |
Other Cyclization and Annulation Methods
Besides the Fischer synthesis, other classical and modern methods can be adapted for the synthesis of the 1H-Indole-1-carboxylic acid, 3-methyl- scaffold and its analogues.
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and can be used to produce a wide variety of substituted indoles, including N-substituted derivatives. wikipedia.orgub.edu To synthesize an analogue of the target compound, an N-protected ortho-iodoaniline could be reacted with an appropriate alkyne, such as propyne, in the presence of a palladium catalyst. The N-protecting group could be a precursor to the carboxylic acid or a group that can be removed and replaced by a carboxyl group.
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org While traditionally used for the synthesis of 2-alkylindoles, modifications of this method could potentially be used to generate 3-methylindole derivatives. The Smith-modified Madelung synthesis, which uses organolithium reagents, offers milder reaction conditions. wikipedia.org
The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. While this method is not directly applicable to the synthesis of 3-methylindoles, it is a significant classical method for preparing certain classes of indole analogues.
Table 2: Overview of Alternative Indole Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Product | Applicability to Target Compound |
| Larock Indole Synthesis | ortho-iodoaniline, Alkyne | Palladium catalyst | 2,3-Disubstituted indoles | High, especially for N-substituted analogues |
| Madelung Synthesis | N-phenylamide | Strong base (e.g., NaOEt) | 2-Substituted indoles | Moderate, with modifications |
| Bischler-Möhlau Synthesis | α-bromo-acetophenone, Aniline | Acid | 2-Arylindoles | Low for direct synthesis, but useful for analogues |
Derivatization Strategies for 1H-Indole-1-carboxylic Acid, 3-Methyl-
The derivatization of 1H-Indole-1-carboxylic acid, 3-methyl- can occur at several positions on the indole ring or at the carboxylic acid group itself. The N-carboxy group significantly influences the reactivity of the indole ring.
One of the primary reactions of 1H-indole-1-carboxylic acids is decarboxylation . The N-carboxy group is labile and can be removed under thermal or catalytic conditions to regenerate the N-unsubstituted indole. nih.govgoogle.com This reaction can be useful if the N-carboxy group is used as a temporary protecting group to direct other substitutions on the indole ring. For instance, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has been reported, suggesting the potential for similar transformations at the N1-position. organic-chemistry.org
Electrophilic substitution on the indole ring is another important derivatization strategy. The indole nucleus is electron-rich and readily undergoes electrophilic attack. bhu.ac.in With the N1-position blocked by the carboxylic acid group and the C3-position occupied by a methyl group, electrophilic substitution is expected to occur at other positions of the benzene (B151609) ring, such as C5 or C6, or potentially at the C2 position, depending on the reaction conditions and the directing effects of the N-carboxy group. N-protection can be crucial for controlling the regioselectivity of these reactions. researchgate.netacs.org
Reactions involving the carboxylic acid group itself include esterification, amidation, and reduction to the corresponding alcohol. These transformations allow for the introduction of a wide range of functional groups at the indole nitrogen, leading to a diverse library of analogues with potentially different biological activities.
Table 3: Potential Derivatization Reactions of 1H-Indole-1-carboxylic Acid, 3-Methyl-
| Reaction Type | Reagents | Position of Derivatization | Product Type |
| Decarboxylation | Heat or Catalyst (e.g., Ag, Cu) | N1 | 3-Methylindole |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Benzene ring (e.g., C5, C6) or C2 | Bromo-3-methylindole derivative |
| Nitration | Nitrating agent (e.g., AcONO₂) | Benzene ring (e.g., C5, C6) | Nitro-3-methylindole derivative |
| Esterification | Alcohol, Acid catalyst | N1-carboxyl | 1-Alkoxycarbonyl-3-methylindole |
| Amidation | Amine, Coupling agent | N1-carboxyl | 1-Carbamoyl-3-methylindole |
Chemical Reactivity and Mechanistic Investigations of 1h Indole 1 Carboxylic Acid, 3 Methyl Derivatives
Reaction Pathways and Transformation Mechanisms
The indole (B1671886) ring system is inherently rich in π-electrons, which predisposes it to electrophilic substitution reactions. researchgate.net The presence of a carboxylic acid or its derivative at the nitrogen (N1) position and a methyl group at the C3 position modifies the typical reactivity profile of the indole core.
Electrophilic and Nucleophilic Reactivity of Indole Carboxyamides
The indole structure can be readily derivatized at multiple positions. researchgate.net Due to the delocalization of π-electrons, it is highly susceptible to electrophilic attack, with the pyrrole (B145914) ring being more reactive than the benzene (B151609) ring due to its higher electron density. researchgate.net Typically, electrophilic substitution on the indole ring occurs preferentially at the C3 position. imperial.ac.uk However, in 3-substituted indoles, such as derivatives of 1H-Indole-1-carboxylic acid, 3-methyl-, the electrophilic attack is redirected.
The indole side chain of tryptophan, for instance, exhibits latent nucleophilic reactivity at both the nitrogen and all six non-bridgehead carbon atoms. nih.gov The N-H group of indole is slightly acidic and can be deprotonated under basic conditions to form a nucleophilic center at the nitrogen atom. researchgate.net The introduction of a carboxyamide group at the N1 position withdraws electron density from the nitrogen atom, reducing its nucleophilicity. This modification, however, enhances the electron-rich character of the pyrrole ring, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. nih.gov Competition experiments have shown that BN-fused indole derivatives, isosteres of organic indoles, are more nucleophilic in EAS reactions than their carbon-based counterparts. nih.gov
Coupling and Cyclization Reactions of Indole-1-carboxylic Acid Derivatives
Palladium-catalyzed coupling and cyclization reactions are powerful tools for the synthesis and functionalization of indole derivatives. mdpi.com These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com Oxidative carbonylation reactions, in particular, offer an environmentally friendly route to important organic compounds. beilstein-journals.orgbeilstein-journals.org
Various synthetic strategies utilize these reactions:
Heterocyclization/Alkoxycarbonylation: Palladium(II)-catalyzed processes can be used for the synthesis of N-substituted indole-3-carboxylic esters from 2-alkynylanilines. beilstein-journals.org
Carbonylative Cyclization: Metal-catalyzed carbonylative cyclization of indole derivatives can produce complex fused heterocyclic systems. For example, 2-(2-bromophenyl)-1H-indoles can be converted to indolo[1,2-f]phenanthridines through a sequence of copper-catalyzed coupling and palladium-catalyzed intramolecular direct C-H arylation. organic-chemistry.org
Aerobic Oxidative C-H Amination: A direct pathway to synthesize indole-2-carboxylates involves a palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov This method demonstrates good functional group tolerance for both electron-rich and electron-poor substrates. nih.gov
These reactions highlight the versatility of indole-1-carboxylic acid derivatives as building blocks in the construction of more complex molecular architectures.
Catalytic Transformations Involving Indole-3-carboxylic Acid Derivatives
Catalysis plays a pivotal role in the selective functionalization of indole derivatives. Specific catalytic systems have been developed to achieve transformations such as decarboxylative benzylation and oxidative formylation.
Gold(III)-Catalyzed Decarboxylative C3-Benzylation
A notable transformation of indole-3-carboxylic acids is the gold(III)-catalyzed decarboxylative coupling with benzylic alcohols. acs.orgnih.gov This cascade reaction provides a direct and efficient route to synthesize 3-benzylindoles in moderate to excellent yields (50–93%). acs.orgnih.gov The reaction proceeds in water, a green solvent, and does not require a base or other additives. nih.govacs.org
Mechanistic studies, including a Hammett study, revealed a negative ρ value, which suggests a buildup of positive charge on the indole ring in the transition state of the reaction. acs.orgnih.govresearchgate.net Furthermore, a kinetic solvent isotope effect (KSIE) of 2.7 was observed when comparing initial reaction rates in H₂O and D₂O. acs.orgnih.gov The gold(III) catalyst is believed to act as a highly effective Lewis acid for the activation of the indole-3-carboxylic acid in water. acs.org This methodology expands the scope of green strategies for C-C bond formation involving indoles. thieme-connect.com
| Benzylic Alcohol Substituent (R) | Product Yield (%) |
|---|---|
| OMe | 90 |
| Me | 82 |
| Cl | 71 |
| Br | 70 |
Oxidative Catalysis in Indole Formylation and Carboxylation
Oxidative functionalization of indoles is a widely used approach to access valuable derivatives. bohrium.com Aerobic oxidation, which uses molecular oxygen as the terminal oxidant, is a particularly attractive method from a green chemistry perspective. bohrium.com
A transition-metal-free, visible-light-promoted C-3 formylation of indoles has been developed using Rose Bengal as a photoredox catalyst. acs.org This process utilizes tetramethylethylenediamine (TMEDA) as the one-carbon source via C-N bond cleavage and employs molecular oxygen as the terminal oxidant. acs.org The reaction is compatible with a variety of functional groups. acs.org Other catalytic systems for indole functionalization include those based on copper and vanadium for various oxidative coupling and sulfenylation reactions. bohrium.com
Influence of Substituent Effects on Reactivity
The electronic and steric properties of substituents on the indole ring significantly impact its reactivity in various chemical transformations. mdpi.comrsc.orgacs.org
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indole nucleus affect the rates and outcomes of reactions. In iodine-catalyzed electrophilic substitution reactions to form diindolylmethanes, indoles bearing both EDGs (e.g., methoxy) and EWGs (e.g., fluoro, cyano, bromo) react with 3-indolylmethanols to give the desired products in good to excellent yields. nih.gov
In the context of copper-mediated C4-H sulfonylation, substituents at the C5 position of indole-3-carbaldehydes were found to decrease reactivity, likely due to steric hindrance that impedes the C-H activation step. acs.org Conversely, a range of substituents at the C6 and C7 positions were well-tolerated. acs.org
A Hammett study on the gold-catalyzed decarboxylative benzylation supported the buildup of a carbocation on the benzylic carbon, consistent with the observation that reactions of substrates with electron-donating aryl groups are favored. thieme-connect.com In hydrodenitrogenation (HDN) studies, a methyl group at the C2 or C3 position of indole was found to weaken the hydrogenation ability of the nitrogen heterocycle due to increased steric requirements. mdpi.com
| Reaction Type | Substituent Position | Substituent Type | Observed Effect on Reactivity | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Indole Ring | Electron-Donating (e.g., -OMe) | Good product yields obtained. | nih.gov |
| Electrophilic Substitution | Indole Ring | Electron-Withdrawing (e.g., -F, -CN, -Br) | Good to excellent product yields obtained. | nih.gov |
| C4-H Sulfonylation | C5 | Various | Decreased reactivity due to steric hindrance. | acs.org |
| Decarboxylative Benzylation | Benzylic Alcohol | Electron-Donating | Favored reaction, supports carbocation intermediate. | thieme-connect.com |
| Hydrodenitrogenation | C3 | Methyl (-CH₃) | Weakened hydrogenation ability due to steric hindrance. | mdpi.com |
Comprehensive Spectroscopic Analysis of 1H-Indole-1-carboxylic acid, 3-methyl- Unattainable Due to Lack of Specific Data
A thorough investigation to gather advanced spectroscopic and diffraction-based characterization data for the chemical compound 1H-Indole-1-carboxylic acid, 3-methyl-, has revealed a significant lack of available scientific literature and experimental data for this specific molecule. The stringent requirements for an article focusing solely on this compound, including detailed data tables for NMR, IR, Raman, and UV-Vis spectroscopy, cannot be met at this time.
The available research and spectral data pertain to structurally related but distinct compounds, such as 3-methyl-1H-indole (skatole), indole-3-carboxylic acid, and various esters or N-alkylated indole derivatives. rsc.orgchemicalbook.comsrce.hrchemicalbook.com For instance, extensive spectroscopic information exists for 3-methyl-1H-indole, which lacks the N-carboxylic acid group, and for various indole carboxylates where the carboxylic acid or ester group is attached at a different position on the indole ring. tetratek.com.trchemicalbook.comnih.gov
1H-Indole-1-carboxylic acids, also known as N-carboxyindoles, are often utilized as transient intermediates in synthetic chemistry. They serve as a protecting group for the indole nitrogen and are typically prone to decarboxylation, which may contribute to the scarcity of studies on their isolated and fully characterized forms.
Consequently, building an article that strictly adheres to the requested outline with detailed, validated spectroscopic findings for 1H-Indole-1-carboxylic acid, 3-methyl-, is not feasible. Providing data from related analogs would violate the core instruction to focus exclusively on the specified compound and would present scientifically inaccurate information. Further research and publication on the synthesis, isolation, and characterization of 1H-Indole-1-carboxylic acid, 3-methyl-, are required before a comprehensive spectroscopic analysis can be compiled.
Advanced Spectroscopic and Diffraction Based Characterization of 1h Indole 1 Carboxylic Acid, 3 Methyl
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of 1H-Indole-1-carboxylic acid, 3-methyl-, XRD studies, particularly single-crystal X-ray diffraction, would provide definitive information on its three-dimensional structure and packing in the solid state.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
A comprehensive search of crystallographic databases reveals that a single-crystal X-ray diffraction study for 1H-Indole-1-carboxylic acid, 3-methyl- has not been reported in the publicly available literature. However, the crystal structures of closely related indole (B1671886) derivatives have been extensively studied, offering insights into the likely structural features of this compound.
For instance, the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate, an ester derivative, shows a planar molecule where intermolecular C—H⋯O hydrogen bonds and C—H⋯π stacking interactions are key to stabilizing the crystal packing researchgate.net. Similarly, studies on other indole carboxylic acids, such as indole-3-carboxylic acid, reveal the formation of centrosymmetric cyclic dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further connected into sheets by N—H⋯O interactions chemicalbook.com.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Intermolecular Interactions | O-H···O hydrogen bonding (dimers), C-H···O interactions, π-π stacking |
Investigations of Polymorphism in Indole Carboxylic Acids
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. While no specific studies on the polymorphism of 1H-Indole-1-carboxylic acid, 3-methyl- have been documented, the phenomenon is known to occur in the broader class of indole carboxylic acids chemicalbook.com.
For example, a study on 5-methoxy-1H-indole-2-carboxylic acid led to the discovery of a new polymorph, which was characterized using single-crystal X-ray diffraction, infrared spectroscopy, and theoretical calculations. This highlights the potential for 1H-Indole-1-carboxylic acid, 3-methyl- to also exist in different crystalline forms under various crystallization conditions. The investigation of polymorphism would be a valuable area for future research on this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elucidating the structure of compounds.
The electron ionization (EI) mass spectrum of 1H-Indole-1-carboxylic acid, 3-methyl- is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would provide valuable structural information. The primary fragmentation pathways for carboxylic acids typically involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) libretexts.org.
For 1H-Indole-1-carboxylic acid, 3-methyl-, the fragmentation is likely to be initiated by the loss of the carboxylic acid group, leading to a stable 3-methyl-1H-indole cation. Further fragmentation of the indole ring structure can also occur. A characteristic fragment in indole fragmentation is observed at m/z = 89 researchgate.net. The predicted major fragments in the mass spectrum of 1H-Indole-1-carboxylic acid, 3-methyl- are presented in the table below.
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
| [M]⁺ | 175 | Molecular ion |
| [M-COOH]⁺ | 130 | Loss of the carboxylic acid group |
| [C₇H₅N]⁺ | 103 | Fragmentation of the indole ring |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Computational and Quantum Chemical Studies on 1h Indole 1 Carboxylic Acid, 3 Methyl
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. bhu.ac.in For indole (B1671886) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective for a wide range of molecular property calculations. nih.govresearchgate.net
Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable conformation. psicode.org For 1H-Indole-1-carboxylic acid, 3-methyl-, this involves calculating the forces on each atom and adjusting their positions until a true energy minimum on the potential energy surface is found. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, which governs its chemical behavior, is also elucidated through these calculations. DFT provides a detailed picture of how electrons are distributed within the molecule. researchgate.net Studies on similar indole carboxylic acids show that the calculated bond lengths and angles from optimized geometries are generally in good agreement with experimental results obtained from techniques like X-ray diffraction. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for 1H-Indole-1-carboxylic Acid, 3-Methyl- (Illustrative) Note: The following data is representative for this class of molecule based on DFT calculations.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| C=O (Carboxylic) | 1.205 |
| C-O (Carboxylic) | 1.354 |
| N1-C2 (Indole Ring) | 1.380 |
| C3-C(Methyl) | 1.505 |
| Bond Angles (°) | |
| O=C-O (Carboxylic) | 124.5 |
| C2-C3-C(Methyl) | 128.0 |
| C2-N1-C(Carboxylic) | 125.5 |
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculations yield harmonic vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsion. nih.gov These calculated frequencies are often scaled by a standard factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov
Potential Energy Distribution (PED) analysis is a critical tool for assigning the calculated vibrational frequencies to specific modes of vibration. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for unambiguous assignments. For 1H-Indole-1-carboxylic acid, 3-methyl-, key vibrational modes include the C=O stretching of the carboxylic acid group, N-H vibrations of the indole ring (if not substituted at the N1 position, though in this N-carboxy substituted molecule, this mode is absent), and various C-H and C-C stretching and bending modes of the indole and methyl groups. researchgate.netmdpi.com
Table 2: Illustrative Vibrational Frequencies and PED Assignments for 1H-Indole-1-carboxylic Acid, 3-Methyl- Note: Frequencies are representative for this class of molecule.
| Frequency (cm⁻¹) (Scaled) | Assignment & Potential Energy Distribution (PED) |
|---|---|
| ~3100-3000 | Aromatic C-H stretching |
| ~2950 | Methyl C-H stretching |
| ~1710-1740 | C=O stretching of carboxylic acid group |
| ~1500-1600 | C=C aromatic ring stretching |
| ~1340 | C-N stretching |
| ~1250 | C-O stretching |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. nih.gov
A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. nih.govnih.gov DFT calculations provide the energies of these orbitals. For 1H-Indole-1-carboxylic acid, 3-methyl-, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO may be distributed over the carboxylic acid group and the pyrimidine (B1678525) part of the indole ring, indicating that charge transfer can occur within the molecule. nih.gov
Table 3: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Electron Delocalization and Charge Distribution Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron pairing and localization in a molecule. nih.govresearchgate.net They are functions of spatial coordinates that take values between 0 and 1. Regions with high ELF/LOL values (approaching 1) correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores. researchgate.net Conversely, regions with low values indicate areas of electron delocalization. jussieu.fr
For 1H-Indole-1-carboxylic acid, 3-methyl-, ELF and LOL maps would reveal distinct basins corresponding to the C-C and C-N bonds of the indole ring, the C=O and C-O bonds of the carboxylic group, and the C-H bonds of the methyl group. nih.gov This analysis helps in understanding the nature of the chemical bonds and the distribution of electron pairs, providing a chemically intuitive picture of the molecule's electronic structure. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net
In 1H-Indole-1-carboxylic acid, 3-methyl-, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the ring system (n → π* interactions) and between the π-orbitals of the aromatic system (π → π* interactions). These hyperconjugative interactions are crucial for the stability of the molecule. researchgate.net NBO also calculates the partial atomic charges, providing insight into the electrostatic potential and reactive sites of the molecule.
Table 4: Significant NBO Donor-Acceptor Interactions (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C2-C3) | π(C8-C9) | ~20.5 |
| π(C4-C5) | π(C6-C7) | ~18.2 |
| LP(O) of C=O | π*(N1-C(carboxy)) | ~25.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. nih.gov The MEP surface illustrates the electrostatic potential on a constant electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. nih.gov Green areas correspond to neutral or zero potential.
For molecules related to 1H-Indole-1-carboxylic acid, 3-methyl-, such as 3-methyl-indole, MEP calculations show that the presence of an ion-pair can significantly polarize the π-system, resulting in negative MEP values over both the five- and six-membered rings. researchgate.net In the case of 1H-Indole-1-carboxylic acid, 3-methyl-, the MEP map is expected to highlight distinct regions of reactivity. The most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons, making them primary sites for electrophilic interaction and hydrogen bond acceptance. ugm.ac.idnih.gov Conversely, the most positive potential (blue) would be located around the acidic hydrogen of the carboxylic acid group, identifying it as the principal site for nucleophilic attack and hydrogen bond donation. nih.gov The indole ring itself would exhibit a more complex potential distribution, influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group attached to the nitrogen atom.
Intermolecular Interaction Studies
Hydrogen bonds are a dominant force in the crystal packing of indole carboxylic acid derivatives, significantly influencing their supramolecular architecture. In the crystal structures of related compounds, molecules are often linked into extensive networks. For instance, in the crystal structure of 3-Carboxymethyl-1H-indole-4-carboxylic acid, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, which generate distinct sheets. nih.gov Similarly, studies on the methyl ester of 1-methyl-1H-indole-3-carboxylic acid reveal the formation of sheet structures in the crystal lattice through three types of intermolecular C—H⋯O hydrogen bonds. researchgate.net
Given the structure of 1H-Indole-1-carboxylic acid, 3-methyl-, it is highly probable that its crystal structure is stabilized by strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. This interaction typically leads to the formation of centrosymmetric dimers, a common motif in carboxylic acids. Further stabilization would be provided by weaker C—H⋯O interactions involving the methyl group and various C-H bonds on the indole ring as donors, and the carboxyl oxygen atoms as acceptors.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C4—H4···O2 | 0.95 | 2.39 | 3.318 | 167 |
| C11—H11A···O1 | 0.98 | 2.53 | 3.505 | 176 |
| C2—H2···O1 | 0.95 | 2.46 | 3.400 | 172 |
In addition to hydrogen bonding, C-H…π stacking interactions play a crucial role in stabilizing the crystal packing of indole derivatives. nih.gov These non-covalent interactions involve a C-H bond acting as a weak donor and the electron-rich π-system of the indole ring as an acceptor. nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C11—H11B···Cg1 | 0.98 | 2.69 | 3.412 | 131 |
Hirshfeld surface analysis is a powerful computational method for investigating and quantifying intermolecular interactions within a crystal lattice. By mapping properties like d_i (distance to the nearest atom inside the surface) and d_e (distance to the nearest atom outside the surface), it provides a visual and statistical summary of all close contacts.
For various substituted indole derivatives, Hirshfeld surface analysis reveals the dominant types of intermolecular contacts. In bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the analysis indicates that H⋯H contacts account for the largest portion of the surface (38.7–44.7%), followed by C⋯H/H⋯C (20.4–25.7%), O⋯H/H⋯O (14.6–17.9%), and Br⋯H/H⋯Br (8.2–12.6%) contacts. nih.gov Another study on a different indole derivative showed significant contributions from H⋯O/O⋯H (24.3%), H⋯H (18.4%), Br⋯H/H⋯Br (16.8%), and C⋯H/H⋯C (8.4%) contacts. nih.gov
For 1H-Indole-1-carboxylic acid, 3-methyl-, a Hirshfeld analysis would be expected to show a high percentage of O···H/H···O contacts, corresponding to the strong carboxylic acid hydrogen bonds. H···H contacts would also be significant, representing van der Waals forces. C···H/H···C contacts would reflect the C-H…π stacking interactions, further quantifying their contribution to the crystal's stability.
| Contact Type | Compound A (%) nih.gov | Compound B (Range %) nih.gov |
|---|---|---|
| H···H | 18.4 | 38.7–44.7 |
| O···H / H···O | 24.3 | 14.6–17.9 |
| C···H / H···C | 8.4 | 20.4–25.7 |
| Br···H / H···Br | 16.8 | 8.2–12.6 |
Structure Activity and Structure Property Relationships in Indole 1 Carboxylic Acid, 3 Methyl Analogues
Principles of Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. The core principle is that the activity of a molecule is directly related to its three-dimensional structure, and systematic modifications to this structure can lead to predictable changes in its biological effects. For analogues of 1H-Indole-1-carboxylic acid, 3-methyl-, SAR studies focus on modifying three primary regions: the indole (B1671886) scaffold, the C3-methyl group, and the N1-carboxylic acid moiety.
Research on related indole structures, such as indole-2-carboxamides and indole-3-carboxamides, has revealed key insights applicable to this class of compounds. The carboxamide or carboxylic acid function is often crucial, as it can form hydrogen bonds with biological targets like enzymes and proteins, which in many cases is essential for inhibitory activity. nih.gov Modifications to the indole ring itself, such as the introduction of halogenations at the C5 position (e.g., chloro or fluoro groups), have been shown to enhance the potency of certain indole derivatives. nih.gov
The nature of the substituent at the C3 position also significantly impacts activity. Studies on related scaffolds have demonstrated that short alkyl side chains at this position can be beneficial for retaining or improving biological activity. nih.gov Conversely, the length of an alkyl chain can be a critical determinant of potency. In some series of indole-derived compounds, optimal in vitro and in vivo activity is achieved with side chains of four to six carbons, while shorter chains can result in inactive compounds. limef.com The introduction of unsaturation, such as a double bond, into these side chains has been observed to decrease affinity for target receptors compared to the saturated parent compounds. limef.com These findings underscore the sensitivity of biological targets to the size, shape, and electronic properties of the substituents on the indole core.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical evolution of SAR principles. mdpi.com It aims to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. mdpi.com This is achieved by correlating variations in molecular descriptors with changes in observed activity, allowing for the prediction of the activity of novel, unsynthesized molecules. mdpi.comijpsi.org
Various QSAR methodologies have been applied to indole derivatives to predict their activity against different biological targets. Common approaches include:
Multiple Linear Regression (MLR) : This method is used to build a linear model correlating biological activity with two or more molecular descriptors. ijpsi.orgeurjchem.com For instance, an MLR-based QSAR model for benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors was developed using descriptors like minHBint4 (minimum H bond interaction) and Wlambdal.unity (a spectral index). eurjchem.com
Artificial Neural Networks (ANN) : ANNs are more complex, non-linear models that can often provide more effective and accurate predictions than linear methods like MLR. ijpsi.org In a study of substituted indole derivatives, an ANN model demonstrated superior predictive power compared to MLR and non-linear regression models. ijpsi.org
3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D properties of molecules. These models are used to investigate the interaction of indole derivatives with their biological targets, providing insights into inhibitor conformation, subsite interactions, and hydrogen bonding. nih.gov
The selection of molecular descriptors is crucial for a successful QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. Studies on indole derivatives have shown that inhibitory activity can be explained by a combination of electronic descriptors (such as the energy of the Highest Occupied Molecular Orbital, EHOMO, and the energy of the Lowest Unoccupied Molecular Orbital, ELUMO) and physicochemical factors like the partition coefficient (LogP). ijpsi.org A positive correlation between these descriptors and activity (pIC50) indicates that an increase in their values leads to higher inhibitory activity. ijpsi.org
| QSAR Study Focus | Methodology | Key Descriptors | Key Finding |
|---|---|---|---|
| Inhibitory Activity of Substituted Indoles ijpsi.org | MLR, ANN | DM, EHOMO, ELUMO, LogP | ANN model showed superior predictive power over linear models. Activity correlated positively with electronic and physicochemical descriptors. |
| Histone Lysine Methyl Transferase Inhibitors eurjchem.com | MLR | minHBint4, Wlambdal.unity | A robust and predictive linear model was developed to guide the design of new active compounds. |
| SARS CoV 3CLpro Inhibitors nih.gov | Monte Carlo optimization (CORAL software) | SMILES and Hydrogen Suppressed Graph (HSG) based descriptors | The model successfully predicted the inhibitory activity of isatin (B1672199) and indole-based compounds. |
| Antioxidant Activity of Indolyl Derivatives mdpi.com | 2D QSAR | Not specified | QSAR modeling was used to recommend the most promising candidates for in vitro synthesis and testing. |
Impact of Substituent Groups on Chemical Properties and Reactivity
Substituent groups exert a profound influence on the chemical properties and reactivity of the 1H-Indole-1-carboxylic acid, 3-methyl- core through electronic and steric effects. ucsb.edumdpi.com Electronic influences are typically divided into inductive and resonance effects, which are transmitted through the molecule's sigma bonds and pi system, respectively. ucsb.edu
The inductive effect of substituents on the indole ring can alter the acidity of the N1-carboxylic acid group. ucsb.edu Electron-withdrawing groups (e.g., -NO2, halogens) increase the acidity of a carboxylic acid by stabilizing the carboxylate anion through a -I (negative inductive) effect. ucsb.edu Conversely, electron-donating groups (e.g., -CH3) decrease acidity through a +I (positive inductive) effect. ucsb.edu These effects generally diminish as the distance between the substituent and the carboxylic acid group increases. ucsb.edu
Steric hindrance caused by substituent groups can significantly affect chemical reactivity. For instance, the methyl group at the C3 position in 3-methyl-indole increases steric hindrance, which can weaken the hydrogenation ability of the nitrogen heterocycle compared to unsubstituted indole. mdpi.com This is because the substituent increases the spatial requirements during the reaction, making it more difficult for the molecule to adsorb onto a catalyst surface. mdpi.com Similarly, substituents at the C4 position of the indole ring have been found to render the molecule incompatible with certain reactions, likely due to steric hindrance at this site. acs.org In contrast, substituents at the C5, C6, and C7 positions often have minimal impact on reaction efficiency, indicating that these positions are more sterically accessible. acs.org The carbonyl group of the N1-carboxylic acid is also a site of reactivity, capable of undergoing various coupling and reduction reactions. researchgate.net
| Substituent Position | Type of Group | Effect | Impact on Property/Reactivity |
|---|---|---|---|
| Indole Ring (General) | Electron-Withdrawing (e.g., -F, -Cl, -NO2) | -I (Negative Inductive) | Increases the acidity of the N1-carboxylic acid group. ucsb.edu |
| Indole Ring (General) | Electron-Donating (e.g., -CH3) | +I (Positive Inductive) | Decreases the acidity of the N1-carboxylic acid group. ucsb.edu |
| C3 Position | Methyl Group | Steric Hindrance | Weakens the hydrogenation ability of the heterocycle in reactions like hydrodenitrogenation (HDN). mdpi.com |
| C4 Position | Various Substituents | Steric Hindrance | Can make the molecule incompatible with certain multi-component reactions. acs.org |
| C5, C6, C7 Positions | Various Substituents | Minimal Steric/Electronic Impact | Reactions often proceed smoothly with substituents at these positions. acs.org |
Advanced Research Applications of 1h Indole 1 Carboxylic Acid, 3 Methyl and Derivatives
Role in Advanced Organic Synthesis and Materials Science
The indole-3-carboxylic acid framework is a "privileged scaffold," meaning it can bind to multiple biological receptors with high affinity. This versatility makes it a frequent starting point for the synthesis of complex molecules and the development of new materials.
Building Blocks for Complex Molecular Architectures
Derivatives of 1H-indole-1-carboxylic acid are crucial intermediates in the synthesis of a diverse range of complex organic molecules. The indole (B1671886) ring system is a key component in many natural products and pharmaceuticals. mdpi.com Synthetic chemists leverage the reactivity of the indole core to construct larger, more intricate structures. For example, indole-2-carboxylic acid and indole-3-carboxylic acid derivatives have been used as foundational building blocks for creating novel inhibitors for enzymes like HIV-1 integrase and dual inhibitors for IDO1/TDO in cancer immunotherapy research. sci-hub.se
In medicinal chemistry, these derivatives are instrumental in developing new therapeutic agents. Research has shown their utility in synthesizing novel angiotensin II receptor antagonists for treating hypertension. nih.gov Additionally, the core structure is present in compounds designed as potential antitumor agents. mdpi.com The ability to modify the carboxylic acid group and substitute various positions on the indole ring allows for the fine-tuning of the molecule's biological activity.
Table 1: Examples of Complex Molecules Synthesized from Indole Carboxylic Acid Derivatives
| Target Molecule Class | Therapeutic Area | Reference |
|---|---|---|
| Angiotensin II Receptor Antagonists | Antihypertensive | nih.gov |
| IDO1/TDO Dual Inhibitors | Cancer Immunotherapy | sci-hub.se |
Development of Novel Materials
The application of indole derivatives, including those based on 1H-indole-1-carboxylic acid, extends into materials science, particularly in the creation of advanced polymers. The rigid, aromatic structure of the indole unit can impart desirable thermal and mechanical properties to polyesters. researchgate.netnih.gov
Recent research has focused on using indole-based dicarboxylate monomers as sustainable, bio-based alternatives to fossil-based components in polyester (B1180765) production. rsc.org These monomers can be polymerized with various aliphatic diols to create new biopolyesters. nih.gov These materials exhibit high glass-transition temperatures (up to 113 °C), good thermal stability, and can form clear, transparent films, making them attractive for applications like food packaging. researchgate.netnih.gov The incorporation of the indole unit into the polymer backbone is a key factor in achieving these high-performance characteristics. rsc.org Polyindole (PIn) and its nanocomposites are also recognized for their promising electrical properties, thermal stability, and high redox activity, suggesting applications in energy storage, sensors, and catalysis. materialsciencejournal.org
Catalysis and Reagent Applications
In the realm of chemical synthesis, indole derivatives are not only building blocks but also play roles as reagents and substrates in catalytic reactions. The indole nucleus can be selectively functionalized through various catalytic methods, expanding its synthetic utility.
A notable application is the direct C-H alkylation of indoles using carboxylic acids, facilitated by a non-precious metal-based catalyst system. For instance, a cobalt-based catalyst system has been shown to efficiently catalyze the reductive alkylation of various indoles, including 3-methyl-1H-indole, with a wide range of carboxylic acids. researchgate.net This method provides a direct route to functionalized indoles, which are valuable in organic synthesis. researchgate.net
Furthermore, indole derivatives are key substrates in palladium-catalyzed reactions, such as the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. unina.it These catalytic processes, often enhanced by microwave irradiation, allow for the efficient and regioselective construction of substituted indoles. unina.it The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic rings, can be performed catalytically to produce indole-3-carboxaldehydes, which are important synthetic intermediates. google.comorgsyn.org
Research in Plant Growth Regulation
The structural similarity of indole-3-carboxylic acid derivatives to the natural plant hormone indole-3-acetic acid (IAA) makes them a major focus of research in agriculture and plant science. creative-proteomics.comnih.gov These compounds can act as plant growth regulators, either promoting or inhibiting growth depending on their specific structure and concentration. nih.govfrontiersin.org
Synthetic indole derivatives are often more stable in plants than endogenous IAA, leading to more durable and potent effects. nih.govgoogle.com This property is exploited in the development of synthetic auxins used to stimulate root formation, enhance crop yields, and improve disease resistance. creative-proteomics.comgoogle.com
Conversely, by modifying the indole-3-carboxylic acid structure, researchers have developed potent antagonists of the auxin receptor protein TIR1. nih.govfrontiersin.org These antagonists disrupt the normal auxin signaling pathway, leading to significant inhibition of root and shoot growth. nih.gov This anti-auxinic activity forms the basis for a new class of herbicides for weed control. frontiersin.orgresearchgate.net
Table 2: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives
| Compound | Target Plant | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) | Reference |
|---|---|---|---|---|---|
| 10d | Rape (B. napus) | 100 | 96 | 91 | nih.govnih.gov |
| 10d | Rape (B. napus) | 10 | 92 | 85 | nih.govnih.gov |
| 10h | Rape (B. napus) | 100 | 95 | 92 | nih.govnih.gov |
| 10h | Rape (B. napus) | 10 | 93 | 88 | nih.govnih.gov |
| 10d | Barnyard Grass (E. crus-galli) | 100 | 85 | 81 | nih.govnih.gov |
| 10h | Barnyard Grass (E. crus-galli) | 100 | 88 | 83 | nih.govnih.gov |
This research demonstrates that subtle chemical modifications to the indole-3-carboxylic acid scaffold can dramatically alter its biological function, enabling its use for both promoting plant growth and for herbicidal applications. nih.govnih.gov
Biosynthetic and Metabolic Pathways Involving Indolecarboxylic Acids
Endogenous Formation of Indole-3-Carboxylic Acid Derivatives
The endogenous production of indole-3-carboxylic acid (ICOOH) and its derivatives is closely tied to the metabolic activities within the gut microbiota and subsequent host metabolism. nih.gov Dietary tryptophan that escapes absorption in the small intestine reaches the colon, where it is metabolized by a diverse community of microorganisms. researchgate.net
Certain gut bacteria, including species like Clostridium and Bacteroides, possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan into indole (B1671886), pyruvate (B1213749), and ammonia. mdpi.comnih.gov This microbially-produced indole can then be absorbed through the intestinal epithelium into the bloodstream. mdpi.com
Once absorbed, indole is transported to the liver, where it undergoes extensive metabolism. mdpi.com The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, to form indoxyl (3-hydroxyindole). researchgate.netmdpi.com Indoxyl is subsequently conjugated, often with sulfate, to produce indoxyl sulfate, a well-known uremic toxin. researchgate.netmdpi.com However, alternative pathways exist that can lead to the formation of various indole derivatives. In plants, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.gov While the specific pathways for the endogenous formation of many indolecarboxylic acid derivatives in mammals are still under investigation, it is clear that the gut microbiota's initial processing of tryptophan is a critical first step. mdpi.com
Tryptophan-Dependent Biosynthetic Routes
The biosynthesis of indole-3-acetic acid (IAA), a prominent indolecarboxylic acid and a major plant hormone, has been extensively studied and serves as a model for tryptophan-dependent pathways. mdpi.compnas.org Several distinct routes have been identified in both microorganisms and plants, all originating from tryptophan. mdpi.comnih.gov These pathways are often named after their key intermediates.
Indole-3-Pyruvic Acid (IPA) Pathway : This is considered a major pathway in both plants and microbes. pnas.orgnih.gov It begins with the deamination of tryptophan by a tryptophan aminotransferase to form indole-3-pyruvic acid (IPA). pnas.org IPA is then decarboxylated by a pyruvate decarboxylase (IPDC) to yield indole-3-acetaldehyde (IAAld). nih.gov Finally, IAAld is oxidized by an aldehyde dehydrogenase to produce indole-3-acetic acid (IAA). pnas.orgnih.gov
Tryptamine (TAM) Pathway : In this route, tryptophan is first decarboxylated by tryptophan decarboxylase to produce tryptamine. nih.gov Tryptamine is then oxidized by an amine oxidase to form indole-3-acetaldehyde, which is subsequently converted to IAA as in the IPA pathway. nih.gov
Indole-3-Acetamide (B105759) (IAM) Pathway : This pathway is particularly noted in plant-pathogenic bacteria. pnas.org Tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan monooxygenase. pnas.orgnih.gov IAM is then hydrolyzed by an IAM hydrolase to generate IAA. pnas.orgnih.gov Evidence also suggests this pathway is functional in plants like Arabidopsis thaliana. nih.gov
Indole-3-Acetonitrile (IAN) Pathway : Primarily described in plants, this pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. pnas.orgnih.gov IAOx is then converted to indole-3-acetonitrile (IAN), which is subsequently hydrolyzed by a nitrilase to form IAA. mdpi.comnih.gov
These pathways highlight the versatility of tryptophan as a precursor for a range of indole compounds, including various indolecarboxylic acids. researchgate.net
| Pathway Name | Key Intermediate(s) | Initial Enzyme | Final Product |
|---|---|---|---|
| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan aminotransferase | Indole-3-acetic acid |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase | Indole-3-acetic acid |
| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan monooxygenase | Indole-3-acetic acid |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime, Indole-3-acetonitrile | Cytochrome P450 | Indole-3-acetic acid |
Enzymatic Transformations in Indole Metabolism
The metabolism of indole and its derivatives is governed by a diverse array of enzymes in both microorganisms and host organisms. ontosight.ai These enzymatic transformations are crucial for both the synthesis and degradation of indole compounds.
In bacteria, tryptophanase is the key enzyme responsible for the direct conversion of tryptophan to indole. nih.gov This is the primary source of indole in the gut environment. mdpi.com
In the host, particularly in the liver, the cytochrome P450 (CYP) superfamily of enzymes plays a central role in indole metabolism. mdpi.com
CYP2E1 is a major enzyme that hydroxylates indole to form indoxyl (3-hydroxyindole). researchgate.netmdpi.com
CYP2A6 and CYP2C19 are also involved in the oxidation of indole, leading to the formation of various metabolites including indoxyl, oxindole, and isatin (B1672199). mdpi.commdpi.com
Further metabolism involves conjugation enzymes. Sulfotransferases (SULTs) , for example, catalyze the sulfation of indoxyl to form indoxyl sulfate. researchgate.net
Other important enzymes in the broader metabolism of tryptophan and its indole derivatives include:
Tryptophan 2,3-dioxygenase (TDO) : This enzyme is a key player in the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation, converting tryptophan to N-formylkynurenine. ontosight.ai
Monoamine oxidase (MAO) : This enzyme is involved in the degradation of indoleamine neurotransmitters like serotonin. ontosight.ai
Many oxygenases, such as naphthalene (B1677914) dioxygenase and phenol (B47542) hydroxylase, have also been shown to oxidize indole to indoxyl, which can then be dimerized to form pigments like indigo. nih.gov
| Enzyme | Function | Organism/Location |
|---|---|---|
| Tryptophanase | Converts tryptophan to indole | Gut Bacteria |
| Cytochrome P450 (e.g., CYP2E1, CYP2A6) | Oxidizes indole to indoxyl and other metabolites | Host (Liver) |
| Sulfotransferase (SULT) | Conjugates indoxyl to form indoxyl sulfate | Host (Liver) |
| Tryptophan 2,3-dioxygenase (TDO) | Initiates the kynurenine pathway of tryptophan degradation | Host (Liver) |
| Monoamine oxidase (MAO) | Degrades indoleamine neurotransmitters | Host (Nervous System, other tissues) |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1H-Indole-1-carboxylic acid, 3-methyl- derivatives to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For example, refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄ overnight yields the methyl ester derivative. Purification via recrystallization from methanol ensures high purity, as confirmed by TLC and melting point analysis . For derivatives, sodium acetate in acetic acid is used to facilitate condensation with aldehydes or thiazolidinones, followed by filtration and recrystallization .
Q. What spectroscopic techniques are most effective for characterizing the structural features of 1H-Indole-1-carboxylic acid, 3-methyl-?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1704 cm⁻¹) and hydrogen bonding .
- UV-Vis spectroscopy : Reveals π→π* transitions (e.g., λmax ≈ 297 nm in methanol) .
- NMR : Resolves substituent positions and methyl group environments.
- X-ray crystallography : Provides atomic-level structural validation, including intermolecular interactions (e.g., hydrogen-bonded chains along the b-axis) .
Q. How can researchers validate the purity of 1H-Indole-1-carboxylic acid, 3-methyl- derivatives post-synthesis?
- Methodological Answer : Combine multiple methods:
- TLC : Monitor reaction progress and spot impurities.
- Melting point analysis : Compare experimental values with literature data (e.g., 410 K for methyl ester derivatives) .
- HPLC : Quantify purity using reverse-phase columns and UV detection.
- Elemental analysis : Confirm stoichiometry .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice of 1H-Indole-1-carboxylic acid, 3-methyl- derivatives affect their physicochemical properties?
- Methodological Answer : Hydrogen bonding and π-π stacking influence solubility, stability, and melting points. For example, chains formed by N–H···O hydrogen bonds along the b-axis (as seen in methyl ester derivatives) enhance thermal stability but reduce solubility in non-polar solvents. Computational modeling (e.g., DFT) can predict these interactions, while DSC experiments validate thermal behavior .
Q. What challenges arise in the experimental phasing of 1H-Indole-1-carboxylic acid, 3-methyl- derivatives using X-ray crystallography, and how can they be mitigated?
- Methodological Answer : Challenges include low-resolution data, crystal twinning, and weak anomalous scattering. Mitigation strategies:
- High-throughput phasing pipelines : Use SHELXC/D/E for robust phase determination, even with partial or weak data .
- Synchrotron radiation : Enhances data resolution for small or weakly diffracting crystals.
- Molecular replacement : Leverage known homologous structures if experimental phasing fails .
Q. How can researchers resolve discrepancies in crystallographic data when analyzing 1H-Indole-1-carboxylic acid, 3-methyl- derivatives?
- Methodological Answer : Discrepancies may arise from disorder, twinning, or incorrect space group assignment. Steps:
- Data reprocessing : Check for indexing errors (e.g., using XDS or HKL-3000).
- Twin refinement : Apply twin laws in SHELXL for twinned crystals .
- Validation tools : Use Rfree, CCweak, and residue density maps to confirm model accuracy .
Q. In pharmacological studies, how does the substitution pattern on the indole ring influence the bioactivity of 1H-Indole-1-carboxylic acid, 3-methyl- derivatives?
- Methodological Answer : Substituents modulate electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., Br, NO₂) : Enhance binding to hydrophobic enzyme pockets.
- Amino or hydroxypropyl groups : Improve solubility and bioavailability, as seen in derivatives with diethylamino groups .
- Structure-activity relationship (SAR) studies : Use molecular docking (e.g., AutoDock) and in vitro assays to correlate substituents with activity .
Q. What strategies can be employed to optimize the solubility of 1H-Indole-1-carboxylic acid, 3-methyl- derivatives for in vitro biological assays?
- Methodological Answer :
- Salt formation : Convert carboxylic acid to sodium or potassium salts.
- Co-solvents : Use DMSO or cyclodextrin complexes for hydrophobic derivatives.
- Derivatization : Introduce polar groups (e.g., –OH, –NH₂) via alkylation or acylation .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
